molecular formula C14H13FN2OS B2542814 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine CAS No. 2415540-95-1

3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine

Cat. No.: B2542814
CAS No.: 2415540-95-1
M. Wt: 276.33
InChI Key: MVFMBJZMKZFZGB-UHFFFAOYSA-N
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Description

3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine is a complex organic compound that features a unique combination of fluorine, methyl, and thieno[3,2-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Materials Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-fluoro-2-methylpyridine: Lacks the thieno[3,2-c]pyridine moiety, resulting in different chemical properties and applications.

Uniqueness

The presence of both the fluorine atom and the thieno[3,2-c]pyridine moiety in 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine makes it unique. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-11(15)2-3-12(16-9)14(18)17-6-4-13-10(8-17)5-7-19-13/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMBJZMKZFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCC3=C(C2)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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